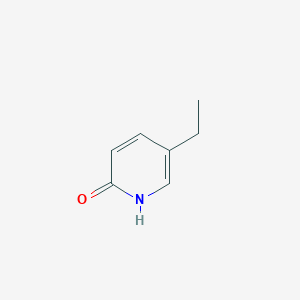

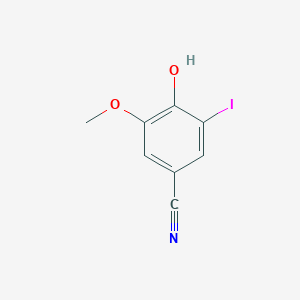

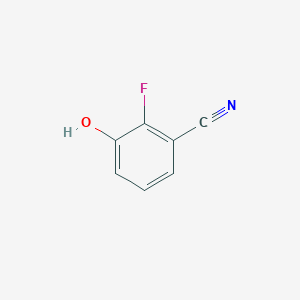

5-fluoro-2-(1H-pyrazol-1-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated pyrazolines and related compounds has been a subject of several studies. One approach involves the use of in situ formed 1,2-diaza-1,3-dienes in formal [4 + 1]-annulation reactions with fluorinated sulfur ylides to produce 5-(trifluoromethyl)pyrazolines . Another method includes the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline using a Pd/C catalyst and hydrazine hydrate under microwave irradiation to prepare 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which is a precursor for 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles . Additionally, the Schiff base of aniline derivatives has been synthesized by condensation reactions at room temperature .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For instance, the Schiff base aniline derivatives were characterized by IR, 1H NMR, Mass, and 13C NMR spectral analysis . Similarly, the structures of the newly synthesized 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were identified by 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include annulation reactions , condensation reactions , and reduction reactions . The condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones have also been studied, leading to the formation of 1H-pyrazolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the introduction of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compounds . The antimicrobial, antioxidant, and larvicidal activities of the synthesized compounds have been evaluated, with some showing marked activity . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in hydrochloric acid solution has been studied, indicating its potential as a corrosion inhibitor .

Wissenschaftliche Forschungsanwendungen

1. Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of these compounds involves the reaction of glyoxal and ammonia .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Antileishmanial and Antimalarial Evaluation of Pyrazole Derivatives

- Summary of Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results or Outcomes: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively. The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

Eigenschaften

IUPAC Name |

5-fluoro-2-pyrazol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDVVPYFPNQSLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-(1H-pyrazol-1-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.